5-Fluoro-6-methoxynicotinonitrile
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Overview
Description
5-Fluoro-6-methoxynicotinonitrile is an organic compound with the molecular formula C7H5FN2O. It is a derivative of nicotinonitrile, where the hydrogen atoms at positions 5 and 6 of the pyridine ring are replaced by a fluorine atom and a methoxy group, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methoxynicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-methoxypyridine.
Nitrile Formation: The nitrile group is introduced through a cyanation reaction, often using reagents such as cyanogen bromide (BrCN) or sodium cyanide (NaCN) under basic conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or acetonitrile (CH3CN) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-methoxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of palladium or copper catalysts.
Major Products
Oxidation: 5-Fluoro-6-methoxy-3-pyridinecarboxaldehyde.
Reduction: 5-Fluoro-6-methoxy-3-aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-6-methoxynicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methoxynicotinonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It may influence pathways related to neurotransmission, inflammation, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxypyridine: A precursor in the synthesis of 5-Fluoro-6-methoxynicotinonitrile.
6-Fluoro-5-methoxynicotinonitrile: A regioisomer with similar properties but different reactivity.
5-Fluoro-6-hydroxynicotinonitrile: A hydroxyl derivative with distinct chemical behavior.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a methoxy group on the pyridine ring, which imparts specific electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
5-fluoro-6-methoxypyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c1-11-7-6(8)2-5(3-9)4-10-7/h2,4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDZWNRDLUSNHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857090 |
Source
|
Record name | 5-Fluoro-6-methoxypyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256788-78-9 |
Source
|
Record name | 5-Fluoro-6-methoxypyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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